2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aromatic aldehydes with amines and ketones under acidic or basic conditions.
Cyclization: Formation of the hexahydroquinoline ring through intramolecular cyclization.
Functional Group Modifications: Introduction of specific functional groups like nitro, fluoro, and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,5-dimethoxyphenyl)-1-(4-chloro-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(2,5-dimethoxyphenyl)-1-(4-bromo-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H21FN4O5 |
---|---|
Molecular Weight |
464.4g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-1-(4-fluoro-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21FN4O5/c1-33-14-7-9-21(34-2)15(11-14)22-16(12-26)24(27)28(18-4-3-5-20(30)23(18)22)13-6-8-17(25)19(10-13)29(31)32/h6-11,22H,3-5,27H2,1-2H3 |
InChI Key |
FSRSWYGUGPQHOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)F)[N+](=O)[O-])N)C#N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)F)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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